JTE-607 free base

Acute lung injury ARDS CINC-1 inhibition

Procure JTE-607 free base (188791-71-1, MW 524.44) to ensure experimental translatability in human PBMC models. Unlike generic immunosuppressants or its salt counterpart (188791-09-5), this free base requires CES1-mediated activation to inhibit CPSF3 (Kd=370 nM) with low nanomolar human potency (IC50 5.9-11 nM) while uniquely preserving IL-2 and IFN-γ signaling—critical for septic shock and ARDS research where cyclosporine A or prednisolone worsen mortality. Verify CAS 188791-71-1 at receipt to prevent dosing errors from the salt form.

Molecular Formula C25H31Cl2N3O5
Molecular Weight 524.4 g/mol
CAS No. 188791-71-1
Cat. No. B1673100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTE-607 free base
CAS188791-71-1
SynonymsJTE-607 free base; 
Molecular FormulaC25H31Cl2N3O5
Molecular Weight524.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl
InChIInChI=1S/C25H31Cl2N3O5/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32)/t20-/m0/s1
InChIKeyIPSSXIMJJXSJQB-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JTE-607 Free Base (CAS 188791-71-1): Core Pharmacological Identity and Procurement Baseline


JTE-607 free base (CAS 188791-71-1) is a small-molecule N-benzoyl-L-phenylalanine derivative that functions as a prodrug requiring ester hydrolysis by carboxylesterase 1 (CES1) to yield the active metabolite, which directly binds to cleavage and polyadenylation specificity factor subunit 3 (CPSF3) [1]. This compound inhibits pro-inflammatory cytokine production from LPS-stimulated human peripheral blood mononuclear cells (PBMCs), with reported IC50 values for TNF-α (11 nM), IL-1β (5.9 nM), IL-6 (8.8 nM), IL-8 (7.3 nM), and IL-10 (9.1 nM) [2]. Distinct from immunosuppressive agents such as glucocorticoids or cyclosporine A, JTE-607 does not inhibit IL-2 or interferon-γ, establishing a differentiated pharmacological profile [3]. The compound is supplied as the free base form, which differs in molecular weight, solubility properties, and formulation requirements from its dihydrochloride salt counterpart (CAS 188791-09-5) .

Why JTE-607 Free Base Cannot Be Substituted with Generic Cytokine Inhibitors or Alternative CPSF3 Ligands


The substitution of JTE-607 free base with superficially similar cytokine synthesis inhibitors or alternative CPSF3-targeting compounds presents a scientifically unjustifiable procurement risk due to three convergent factors. First, JTE-607 demonstrates marked species-dependent potency, with human PBMC IC50 values in the low nanomolar range (5.9–11 nM), whereas activity in rodent and rabbit cells is 60- to 1,700-fold weaker [1]. This species selectivity profile has no documented equivalent among alternative N-benzoyl-L-phenylalanine derivatives or general cytokine inhibitors, and substitution with compounds lacking this precise human-specific potency profile compromises experimental translatability. Second, JTE-607 requires CES1-mediated prodrug activation to yield the CPSF3-binding active metabolite (Kd = 370 nM at human CPSF3); alternative compounds lacking this activation pathway exhibit divergent cellular pharmacokinetics and efficacy . Third, direct head-to-head studies demonstrate that JTE-607 confers survival benefit in septic shock models where immunosuppressive agents (cyclosporine A, prednisolone) fail or worsen mortality [2]. Generic procurement without verification of these differentiated characteristics introduces uncontrolled variables that invalidate cross-study comparisons and undermine experimental reproducibility.

JTE-607 Free Base: Verifiable Product-Specific Differentiation Evidence for Procurement Decisions


Direct Head-to-Head Comparison: JTE-607 versus Dexamethasone in LPS-Induced Acute Lung Injury

In a direct comparator study, JTE-607 and dexamethasone were evaluated in parallel using a rat model of LPS-induced acute lung injury. Both compounds significantly reduced CINC-1 levels and MPO activity in lung tissue and inhibited peribronchial neutrophil accumulation and perivascular edema in vivo [1]. In vitro, JTE-607 suppressed CINC-1 synthesis by rat alveolar macrophages with an IC50 of 12.4 μM, whereas dexamethasone exhibited an IC50 of 2.3 nM in the same assay [1].

Acute lung injury ARDS CINC-1 inhibition neutrophil infiltration

Direct Head-to-Head Comparison: JTE-607 versus Immunosuppressants (Cyclosporine A, Methylprednisolone, Prednisolone) in Septic Shock

A comparative study directly evaluated JTE-607, glucocorticoids (methylprednisolone, prednisolone), and cyclosporine A in a mouse cecal ligation and puncture (CLP) septic shock model. Acute treatment with JTE-607 and methylprednisolone (subcutaneous injections 1 h before and 2 h after CLP) significantly inhibited elevated cytokine levels (MIP-2 in lung, MIP-2 and IL-6 in plasma and peritoneal fluid) and MPO activity, and increased survival rate. Acute treatment with cyclosporine A and prednisolone was ineffective [1]. Chronic treatment (subcutaneous injection for seven consecutive days before CLP) with JTE-607 also inhibited cytokine production, MPO activity, and mortality, whereas chronic cyclosporine A and prednisolone treatment did not inhibit cytokines or MPO activity and exacerbated mortality [1].

Septic shock CLP model cytokine inhibition survival

Species Selectivity Profile: JTE-607 Differential Potency Across Human vs. Non-Human PBMCs

JTE-607 exhibits a pronounced species-dependent potency gradient in cytokine inhibition assays. In human PBMCs stimulated with LPS, JTE-607 inhibits TNF-α, IL-1β, IL-6, IL-8, and IL-10 with IC50 values ranging from 5.9 to 11 nM [1]. By contrast, the IC50 for cytokine inhibition in monkey, rabbit, mouse, and rat PBMCs is 59 ± 26 nM, 780 ± 120 nM, 1,600 ± 650 nM, and 19,000 ± 3,200 nM, respectively [1].

Species selectivity translational pharmacology PBMC cytokine inhibition

Prodrug Activation and CPSF3 Binding: Differentiated Pharmacokinetic Determinants

JTE-607 functions as a prodrug that undergoes ester hydrolysis by carboxylesterase 1 (CES1) to generate the active metabolite (compound 2), which directly binds to cleavage and polyadenylation specificity factor subunit 3 (CPSF3) [1]. The binding affinity (Kd) of the active metabolite for human CPSF3 is 370 nM . This prodrug activation mechanism distinguishes JTE-607 from direct-acting CPSF3 inhibitors and from cytokine inhibitors that operate through alternative pathways.

Prodrug CES1 CPSF3 pre-mRNA processing binding affinity

Selective Cytokine Inhibition without IL-2 or IFN-γ Suppression: Differentiation from Immunosuppressive Agents

JTE-607 is characterized as a proinflammatory cytokine inhibitor that does not inhibit interleukin (IL)-2 or interferon-gamma (IFN-γ) [1]. In human PBMC functional assays, JTE-607 at concentrations up to 1 μM did not affect LPS-stimulated microbead phagocytosis or reactive oxygen species production, and suppressed MHC class II antigen expression with 100-fold lower potency than its cytokine inhibitory activity [2].

Cytokine selectivity IL-2 IFN-γ immunosuppression avoidance

Free Base versus Dihydrochloride Salt: Distinct Physicochemical and Formulation Properties

JTE-607 free base (CAS 188791-71-1; molecular weight 524.44; molecular formula C25H31Cl2N3O5) differs from its dihydrochloride salt (CAS 188791-09-5; molecular weight 597.36; molecular formula C25H31Cl2N3O5·2HCl) . The dihydrochloride salt is reported to be soluble to 100 mM in water and 100 mM in DMSO, whereas the free base exhibits distinct solubility characteristics requiring different solvent conditions for stock preparation .

Free base salt form solubility formulation molecular weight

JTE-607 Free Base: Evidence-Backed Application Scenarios for Research and Procurement


Acute Lung Injury and ARDS Translational Research Requiring CINC-1/IL-8 Pathway Modulation

Researchers investigating LPS-induced acute lung injury or acute respiratory distress syndrome (ARDS) mechanisms benefit from JTE-607 based on direct comparator evidence. In the LPS-induced acute lung injury rat model, JTE-607 (3–30 mg/kg, i.v.) significantly reduced CINC-1 levels, MPO activity, lung wet weight, peribronchial neutrophil accumulation, and perivascular edema [1]. This efficacy occurs despite the compound's substantially lower in vitro potency in rat cells (IC50 = 12.4 μM) relative to human cells (IC50 = 5.9–11 nM) [1][2]. This scenario is appropriate only when the research objective involves human-translatable cytokine modulation and requires a compound with characterized species-selectivity parameters.

Septic Shock and Endotoxemia Models Where Immunosuppression Confounds Outcomes

JTE-607 is specifically indicated for septic shock and endotoxemia research where preservation of IL-2 and IFN-γ signaling is required to avoid immunosuppression artifacts. In the CLP septic shock mouse model, acute and chronic JTE-607 treatment increased survival rate and inhibited cytokine elevation, whereas chronic cyclosporine A and prednisolone exacerbated mortality [3]. This differentiated outcome is directly attributable to JTE-607's lack of IL-2 and IFN-γ inhibition [3]. Researchers conducting comparative efficacy studies between proinflammatory cytokine inhibitors and immunosuppressive agents should procure JTE-607 as the validated comparator compound with established survival benefit under non-immunosuppressive conditions.

Human PBMC-Based Cytokine Profiling and CPSF3 Target Engagement Studies

Given JTE-607's pronounced human-selective potency (human PBMC IC50 = 5.9–11 nM vs. rat PBMC IC50 ≈ 19,000 nM), the compound is optimally deployed in human PBMC-based experimental systems rather than rodent primary cell assays [2]. Researchers should verify that JTE-607 inhibits the intended cytokine panel (TNF-α, IL-1β, IL-6, IL-8, IL-10) at the expected low nanomolar concentrations in LPS-stimulated human PBMCs as a quality control step for compound integrity [2]. This scenario is further relevant for studies requiring CPSF3 target engagement validation, as JTE-607's active metabolite binds human CPSF3 with Kd = 370 nM and causes accumulation of pre-mRNA species [4].

Formulation Development Requiring Differentiated Free Base Physicochemical Properties

Procurement of JTE-607 free base (CAS 188791-71-1; MW 524.44) rather than the dihydrochloride salt (CAS 188791-09-5; MW 597.36) is indicated for formulation studies where the salt counterion may interfere with excipient compatibility, where differential solubility profiles are required for specific delivery systems, or where the 13.9% molecular weight difference impacts precise molarity calculations for dosing regimens . Researchers must confirm CAS number identity at receipt, as substitution with the salt form without recalculation of molar equivalents introduces systematic dosing errors that compromise data integrity and cross-study reproducibility .

Technical Documentation Hub

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